molecular formula C11H7FN2S B8518192 5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole

5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole

Cat. No. B8518192
M. Wt: 218.25 g/mol
InChI Key: MYLGNYZKEWEHTG-UHFFFAOYSA-N
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Patent
US08703961B2

Procedure details

238 mg (0.75 mmol) of tert-butyl N-{5-[2-(4-fluorophenyl)ethynyl]-1,3-thiazol-4-yl}carbamate are dissolved in 4.5 ml of NMP in a microwave vessel, and 143 mg (1.27 mmol) of KOtBu are added. The reaction vessel is sealed under nitrogen and heated at 90° C. for 20 min in the microwave while cooling in a stream of nitrogen. The mixture is diluted with 50 ml of diethyl ether and washed with 50 ml of sat. NaCl solution. The aqueous phase is again extracted with diethyl ether. The combined organic phases are dried over sodium sulfate, evaporated in vacuo, and the residue is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 1/1), giving 109 mg (0.49 mmol, 66%) of 5-(4-fluorophenyl)-4H-pyrrolo[2,3-d]-1,3-thiazole as white crystals; m.p. 244-245;
Name
tert-butyl N-{5-[2-(4-fluorophenyl)ethynyl]-1,3-thiazol-4-yl}carbamate
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
143 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:10]2[S:14][CH:13]=[N:12][C:11]=2[NH:15]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.CC([O-])(C)C.[K+]>CN1C(=O)CCC1.C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:15][C:11]3[N:12]=[CH:13][S:14][C:10]=3[CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl N-{5-[2-(4-fluorophenyl)ethynyl]-1,3-thiazol-4-yl}carbamate
Quantity
238 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C#CC1=C(N=CS1)NC(OC(C)(C)C)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
143 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel is sealed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in a stream of nitrogen
WASH
Type
WASH
Details
washed with 50 ml of sat. NaCl solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 1/1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC2=C(N=CS2)N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.49 mmol
AMOUNT: MASS 109 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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